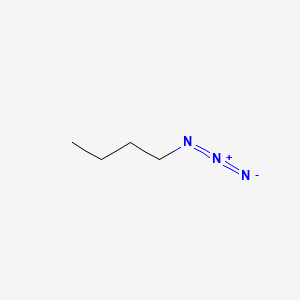

1-Azidobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azidobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOJRSAENHTURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20994038 | |

| Record name | 1-Azidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7332-00-5 | |

| Record name | Butane, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC239754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Azidobutane chemical properties and structure

An In-depth Technical Guide to 1-Azidobutane

Introduction

This compound, also known as n-butyl azide, is an organic compound with the chemical formula C₄H₉N₃[1][2]. It belongs to the class of organic azides, which are characterized by the presence of the azide (-N₃) functional group. This functional group imparts unique reactivity to the molecule, making it a valuable reagent and building block in various fields of chemical research[1]. This compound serves as a key precursor for synthesizing amines and other nitrogen-containing compounds and is particularly prominent in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. Its utility extends to bioconjugation, medicinal chemistry, and materials science, where it is used to link molecules together with high efficiency and specificity[1]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structure of this compound consists of a four-carbon butyl chain attached to a linear tri-nitrogen azide group. The IUPAC name for this compound is simply this compound[2][].

Caption: Chemical structure of this compound.

Data Presentation: Chemical Identifiers and Properties

The following table summarizes the key identifiers and quantitative properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][] |

| Synonyms | n-Butyl azide, Butane, 1-azido- | [2][] |

| CAS Number | 7332-00-5 | [1][2][4] |

| Molecular Formula | C₄H₉N₃ | [1][2][][5] |

| Molecular Weight | 99.13 g/mol | [1][2][4] |

| Exact Mass | 99.079647300 Da | [2] |

| SMILES | CCCCN=[N+]=[N-] | [1][2][5] |

| InChI Key | QZOJRSAENHTURL-UHFFFAOYSA-N | [1][2][4] |

| Topological Polar Surface Area | 14.4 Ų | [2] |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is a primary method for identifying the azide functional group. The most characteristic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears around 2100 cm⁻¹[4]. This intense and distinct peak serves as an unambiguous indicator of the azide's presence[4]. Other expected signals include C-H stretching vibrations from the alkyl chain in the 2800-3000 cm⁻¹ region[4].

| Vibration | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

| Azide (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp | [4] |

| C-H Stretch (sp³) | 2850-2960 | Medium to Strong | [4] |

| CH₂ Bend | ~1465 | Medium | [4] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the proton environments in the butyl chain. The protons on the carbon atom adjacent to the electron-withdrawing azide group are deshielded, causing them to resonate at a higher chemical shift (downfield) compared to the other protons in the alkyl chain[4]. A typical spectrum would show distinct signals for the four non-equivalent sets of protons[4].

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound. Under electron ionization (EI-MS), the molecular ion peak ([C₄H₉N₃]⁺˙) can be observed. A characteristic fragmentation pathway for alkyl azides involves the loss of a nitrogen molecule (N₂), which is a very stable leaving group, leading to the formation of a nitrene intermediate that undergoes further fragmentation[4].

Experimental Protocols: Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a nucleophilic substitution (Sₙ2) reaction. This involves reacting a 1-halobutane (such as 1-chlorobutane or 1-bromobutane) with an azide salt, typically sodium azide (NaN₃)[1][4]. The choice of a polar aprotic solvent, like dimethyl sulfoxide (DMSO) or acetonitrile, is crucial for facilitating the reaction[1][4].

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (from 1-Chlorobutane): [6]

-

Reaction Setup : In a suitable flask, add 1-chlorobutane, sodium azide (NaN₃), and dimethyl sulfoxide (DMSO).

-

Reaction Execution : Ensure the mixture is under anhydrous conditions and stir it magnetically at room temperature for approximately 14 hours.

-

Workup and Extraction : Add ice-cold distilled water to the reaction mixture to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

-

Washing and Drying : The combined organic phases are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate (MgSO₄).

-

Isolation : After filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the final product, this compound.

Key Chemical Reactions

This compound's reactivity is dominated by the azide group, which allows it to participate in several important transformations.

Caption: Key reaction pathways of this compound.

-

1,3-Dipolar Cycloaddition (Click Chemistry) : this compound readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings[1][4]. This highly efficient and specific reaction is a cornerstone of click chemistry, widely used in bioconjugation and material science[1].

-

Reduction to Amines : The azide group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like palladium), with the liberation of nitrogen gas as a byproduct[1].

-

Rearrangement Reactions : Under acidic conditions, this compound can undergo rearrangement to form amines through intramolecular processes[1].

Applications

The unique reactivity of this compound makes it a versatile tool in several scientific disciplines:

-

Organic Synthesis : It is a fundamental building block for introducing a butylamine group or for creating heterocyclic compounds like triazoles[1].

-

Pharmaceutical Research and Drug Development : Its ability to participate in click reactions makes it invaluable for linking drug molecules to delivery systems, biological probes, or other functional moieties[1]. It is also explored for its own potential biological activity, as it can act as an electrophile and modify proteins and enzymes, thereby affecting cellular pathways[1].

-

Bioconjugation and Materials Science : The efficiency of the azide-alkyne cycloaddition allows for the precise and stable linking of this compound to polymers, surfaces, and biomolecules, enabling the creation of advanced materials and diagnostic tools[1].

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards : It is a flammable liquid and vapor[1]. It is also considered toxic if inhaled. Like other organic azides, it has the potential to be explosive, especially when subjected to heat, shock, or strong acids[1].

-

Precautions :

-

Work in a well-ventilated area, preferably under a chemical fume hood[7].

-

Keep away from heat, sparks, open flames, and other ignition sources[7].

-

Use explosion-proof equipment and non-sparking tools[7].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat[4][7].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light[7][8].

-

To mitigate explosion risks, it is advisable to work with small quantities (e.g., ≤1 g batches) and avoid heating above 50°C[4].

-

References

- 1. Buy this compound | 7332-00-5 [smolecule.com]

- 2. Butane, 1-azido- | C4H9N3 | CID 4563922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7332-00-5 | Benchchem [benchchem.com]

- 5. This compound | 7332-00-5 | Buy Now [molport.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound | 7332-00-5 | HAA33200 | Biosynth [biosynth.com]

Synthesis of 1-Azidobutane from 1-Bromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-azidobutane from 1-bromobutane, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the underlying chemical principles, a detailed experimental protocol, and essential safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis. This compound serves as a versatile building block, particularly in the realm of "click chemistry," where the azide moiety readily participates in copper-catalyzed or strain-promoted cycloaddition reactions. This guide focuses on the nucleophilic substitution reaction between 1-bromobutane and an azide salt, a common and efficient method for the preparation of this compound.

Reaction Principle and Stoichiometry

The synthesis of this compound from 1-bromobutane proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The reaction results in the displacement of the bromide ion and the formation of this compound.

The general reaction is as follows:

CH₃CH₂CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂CH₂N₃ + NaBr

For optimal yields and to ensure the complete conversion of the starting material, a slight excess of sodium azide is typically employed.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Bromobutane | C₄H₉Br | 137.02 | 13.7 g (0.1 mol) |

| Sodium Azide | NaN₃ | 65.01 | 7.8 g (0.12 mol) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed for washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (7.8 g, 0.12 mol) in dimethylformamide (100 mL).

-

Addition of 1-Bromobutane: To the stirred solution, add 1-bromobutane (13.7 g, 0.1 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure. Caution: Do not heat the crude this compound to high temperatures during solvent removal.

-

Purification

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The expected data is summarized in the table below.

| Technique | Feature | Characteristic Signal/Value |

| Infrared (IR) Spectroscopy | Azide Asymmetric Stretch | ~2100 cm⁻¹ (strong, sharp)[1] |

| ¹H NMR Spectroscopy | Protons on Cα (–CH₂N₃) | ~3.3 ppm (triplet)[1] |

| Protons on Cβ (–CH₂CH₂N₃) | ~1.6 ppm (multiplet) | |

| Protons on Cγ (–CH₂CH₂CH₂N₃) | ~1.4 ppm (multiplet) | |

| Protons on Cδ (CH₃–) | ~0.9 ppm (triplet) | |

| ¹³C NMR Spectroscopy | Carbon Cα (–CH₂N₃) | ~50 ppm[1] |

| Carbon Cβ (–CH₂CH₂N₃) | ~29 ppm | |

| Carbon Cγ (–CH₂CH₂CH₂N₃) | ~20 ppm | |

| Carbon Cδ (CH₃–) | ~13 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 99.08 |

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

-

Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

This compound: Low molecular weight organic azides are potentially explosive and sensitive to shock, heat, and friction. It is recommended to handle them in solution whenever possible and to avoid distillation to dryness.

-

Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional safety guidelines. Quenching with a suitable reagent may be necessary before disposal.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

1-Azidobutane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-azidobutane, a versatile chemical intermediate with significant applications in organic synthesis and drug development. The document details its chemical properties, synthesis, and reactivity, with a focus on its role in bioconjugation via "click chemistry."

Core Chemical and Physical Properties

This compound, also known as butyl azide, is a key building block in organic chemistry. Its azide functional group imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds.

| Property | Value | Source |

| Molecular Formula | C4H9N3 | [1][2] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| CAS Number | 7332-00-5 | [1][2] |

| Appearance | (Not specified in search results) | |

| Boiling Point | (Not specified in search results) | |

| Storage Conditions | Store at 2°C - 8°C | [1] |

Synthesis of this compound

The most common and established method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction.[3] This involves the reaction of a 1-halobutane (such as 1-bromobutane or 1-chlorobutane) with an azide salt, typically sodium azide.[3][4] The choice of solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being effective.[3][4]

Experimental Protocol: Synthesis from 1-Chlorobutane

The following protocol describes a representative synthesis of this compound from 1-chlorobutane.

Materials:

-

1-Chlorobutane

-

Sodium azide (NaN3)

-

Dimethyl sulfoxide (DMSO)

-

Ice-cold distilled water

-

Ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a flask, combine 1-chlorobutane, sodium azide, and DMSO.[4]

-

Ensure the reaction mixture is kept under anhydrous conditions and stir magnetically at room temperature for 14 hours.[4]

-

After the reaction is complete, add ice-cold distilled water to the mixture.[4]

-

Extract the aqueous mixture with ether.[4]

-

Wash the organic phase with a saturated sodium bicarbonate solution.[4]

-

Dry the organic phase over magnesium sulfate.[4]

-

Filter the mixture and evaporate the solvent under reduced pressure to yield this compound.[4]

Purification:

Further purification of the crude this compound can be achieved by fractional distillation. This technique separates liquids based on their boiling points and is effective for removing any remaining starting materials or byproducts.

Spectroscopic Data for this compound

Characterization of this compound is typically performed using various spectroscopic methods. While specific spectra were not found in the search results, the expected spectroscopic features are described below based on the molecular structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the four different proton environments of the butyl chain. The protons closest to the azide group (α-protons) would be the most deshielded. |

| ¹³C NMR | Four distinct signals for the four carbon atoms of the butyl group. The carbon atom bonded to the azide group would have a characteristic chemical shift. |

| FT-IR | A strong, characteristic absorption band for the azide (-N3) asymmetric stretch, typically in the region of 2100 cm⁻¹. C-H stretching and bending vibrations for the butyl group would also be present. |

Applications in Drug Development: The "Click" Reaction

A primary application of this compound in drug development and for researchers is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction forms a stable triazole ring by reacting an azide with a terminal alkyne. This highly efficient and specific reaction is widely used for bioconjugation, linking molecules of interest to biomolecules such as proteins or nucleic acids.[3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction using an azide and an alkyne.

Materials:

-

Azide-containing molecule (e.g., this compound)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (as a reducing agent)

-

Appropriate solvent (e.g., a mixture of water and a suitable organic solvent)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent system.

-

Add a solution of copper(II) sulfate.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the triazole product can be isolated using standard purification techniques, such as column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent "click" reaction of this compound.

Caption: Workflow for the synthesis of this compound and its application in a CuAAC reaction.

References

Spectroscopic Profile of 1-Azidobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-azidobutane. The information presented is intended to support research and development activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four different types of protons in the butyl chain. The electron-withdrawing nature of the azide group causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity |

| H₃C- | ~0.9 | Triplet |

| H₃C-CH₂ - | ~1.4 | Multiplet |

| -CH₂ -CH₂-N₃ | ~1.6 | Multiplet |

| -CH₂-N₃ | ~3.3 | Triplet |

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the azide group (C1) is shifted significantly downfield.

| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |

| C H₃- | ~14 |

| CH₃-C H₂- | ~20 |

| -C H₂-CH₂-N₃ | ~29 |

| -C H₂-N₃ | ~51 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the presence of the azide functional group, which has a strong and characteristic absorption band.

| Vibrational Mode | Wavenumber (cm⁻¹) (approx.) | Intensity |

| Azide (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp |

| C-H Stretch (sp³) | 2850-2960 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

The most prominent feature in the IR spectrum of this compound is the strong, sharp peak around 2100 cm⁻¹, which is a definitive indicator of the azide functionality.[1]

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following provides a general methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-50 mg/mL. The use of a deuterated solvent is necessary to avoid interference from solvent protons in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for example, operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the thin-film method. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then mounted in the spectrometer. Alternatively, a solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 1-Azidobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures involving 1-azidobutane should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations and institutional protocols.

Introduction

This compound (n-butyl azide), with the chemical formula C₄H₉N₃, is a versatile intermediate in organic synthesis, notably in the construction of nitrogen-containing heterocycles and as a key reagent in "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its utility, however, is matched by its potential hazards. As an organic azide, it is an energy-rich molecule that requires careful handling to mitigate risks of explosive decomposition and toxicity. This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound in a research and development setting.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 99.13 g/mol | --INVALID-LINK-- |

| CAS Number | 7332-00-5 | --INVALID-LINK-- |

| Appearance | Assumed to be a colorless liquid | General knowledge of alkyl azides |

| Purity (typical) | Min. 95% | --INVALID-LINK-- |

Table 2: General Toxicological Hazards of Short-Chain Alkyl Azides

| Hazard | Description | Precaution |

| Inhalation Toxicity | Suspected to be harmful if inhaled. May cause respiratory irritation. | Use only in a well-ventilated fume hood. Avoid breathing vapors. |

| Dermal Toxicity | May be absorbed through the skin. Can cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Oral Toxicity | Suspected to be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its potential for explosive decomposition and its toxicity.

Explosive Hazards

Organic azides are known to be sensitive to heat, shock, friction, and static discharge. The risk of explosion increases with:

-

Concentration: Pure or highly concentrated this compound poses a greater risk.

-

Scale: Larger quantities of the substance increase the potential energy of an explosion.

-

Temperature: Elevated temperatures can lead to thermal decomposition. Avoid heating above 50°C.[1]

-

Confinement: Heating or reaction in a sealed container can lead to a dangerous pressure buildup.

Chemical Incompatibilities

This compound is incompatible with a range of substances. Contact with the following should be strictly avoided:

-

Strong Acids: Can form the highly toxic and explosive hydrazoic acid.

-

Heavy Metals and their Salts (e.g., lead, copper, mercury, silver): Can form highly shock-sensitive and explosive heavy metal azides.

-

Strong Oxidizing Agents: Can lead to a violent reaction.

-

Halogenated Solvents: May form explosive di- and tri-azidomethane.

Experimental Protocols

Synthesis of this compound from 1-Bromobutane

The following protocol is adapted from a published procedure for the synthesis of alkyl azides in a water-THF solvent system.

Materials:

-

1-Bromobutane

-

Sodium azide (NaN₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Separatory funnel

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve sodium azide (0.3 mol, 19.8 g) in 100 mL of a 95:5 (v/v) mixture of deionized water and THF.[1]

-

To the stirred solution, add 1-bromobutane (0.2 mol, 27.4 g).

-

Heat the reaction mixture to 65°C and maintain stirring overnight.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C. Caution: Do not distill to dryness.

Purification

Further purification can be achieved by vacuum distillation. This should only be performed behind a blast shield and with extreme caution due to the thermal sensitivity of the compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). A standard GC-MS protocol would involve dissolving a dilute sample in a suitable solvent (e.g., dichloromethane) and injecting it into the instrument. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (99.13 g/mol ).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

Caption: Hierarchy of controls for handling this compound.

Storage and Waste Disposal

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of heat, ignition, and direct sunlight.

-

Store separately from incompatible materials, especially strong acids and heavy metal salts.

-

Use secondary containment to prevent spills.

Waste Disposal

-

All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste.

-

Collect waste in a dedicated, clearly labeled container.

-

Never dispose of this compound down the drain, as it can react with metal pipes to form explosive metal azides.

-

Follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

References

Thermal Stability and Decomposition of 1-Azidobutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidobutane (CH₃(CH₂)₃N₃), also known as n-butyl azide, is a versatile intermediate in organic synthesis, finding applications in the construction of nitrogen-containing heterocycles, click chemistry, and as a precursor to primary amines. Despite its utility, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition characteristics for safe handling, process development, and risk assessment. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available knowledge regarding the thermal behavior of this compound.

Thermal Hazard and Decomposition Pathway

Organic azides are known for their potential to decompose exothermically, often with the liberation of nitrogen gas. This decomposition can be initiated by heat, shock, or friction. The thermal decomposition of primary alkyl azides like this compound is generally understood to proceed through the initial formation of a highly reactive nitrene intermediate.

The likely decomposition pathway for this compound involves the following key steps:

-

Initiation: The process begins with the homolytic cleavage of the N-N₂ bond, leading to the formation of a butyl nitrene radical and the evolution of nitrogen gas (N₂). This step is typically the rate-determining step in the thermal decomposition process.

-

Intramolecular Rearrangement: The highly unstable butyl nitrene can undergo a 1,2-hydride shift, a common rearrangement for primary nitrenes, to form 1-butanimine.

-

Further Reactions: Depending on the reaction conditions (e.g., temperature, pressure, presence of other species), the 1-butanimine can potentially undergo further reactions, such as polymerization or hydrolysis if water is present.

It is crucial to note that in the condensed phase, intermolecular reactions can also occur, potentially leading to a more complex mixture of products.

Visualization of the Decomposition Pathway

The logical relationship of the primary decomposition pathway of this compound can be visualized as follows:

Caption: Primary thermal decomposition pathway of this compound.

Quantitative Thermal Stability Data

A comprehensive search of publicly available scientific literature and safety databases did not yield specific quantitative data from experimental techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound. This includes key parameters like onset decomposition temperature (T_onset), peak decomposition temperature (T_peak), enthalpy of decomposition (ΔH_d), activation energy (E_a), and the pre-exponential factor (A).

The absence of this data in the public domain highlights a significant knowledge gap and underscores the importance of conducting thorough thermal hazard assessments before using this compound on a significant scale.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following general methodologies are standard for characterizing the thermal stability of energetic materials like organic azides. Researchers planning to work with this compound should consider employing these techniques to generate critical safety data.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum, gold-plated copper). Using a pinholed lid can allow for the release of gaseous products.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is ramped at a constant heating rate (e.g., 2, 5, 10, and 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

The heat flow to or from the sample is recorded as a function of temperature. An exothermic peak indicates the decomposition of this compound.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

-

Objective: To determine the temperature at which mass loss begins and to characterize the stages of decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is recorded continuously as a function of temperature. A sharp decrease in mass corresponds to the loss of N₂ and other volatile decomposition products.

-

Kinetic Analysis

To determine the kinetic parameters of the decomposition reaction (activation energy and pre-exponential factor), multiple DSC or TGA experiments at different heating rates are typically performed. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger methods, can then be applied to the resulting data.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability assessment of this compound is outlined below.

Caption: Workflow for thermal stability and decomposition analysis.

Conclusion and Recommendations

While this compound is a valuable synthetic tool, the lack of publicly available, quantitative thermal stability data is a critical safety concern. The information provided in this guide is based on the general behavior of primary alkyl azides. It is strongly recommended that any researcher or organization intending to use this compound, particularly on a scale larger than a few millimoles, conduct a thorough thermal hazard assessment using the experimental protocols outlined above. The generation and dissemination of such data would be of great benefit to the scientific community, promoting safer laboratory practices and process development. Extreme caution, including the use of appropriate personal protective equipment and containment measures, should be exercised when handling and heating this compound.

An In-Depth Technical Guide to the Solubility of 1-Azidobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidobutane (C₄H₉N₃) is a versatile organic azide that serves as a key building block in various chemical syntheses, including the formation of triazoles via "click chemistry," the introduction of the azide functionality into larger molecules, and the synthesis of amines through reduction. Its utility in these applications, particularly in the realms of drug discovery and materials science, is often contingent on its solubility in a range of organic solvents. Understanding the solubility profile of this compound is therefore critical for reaction design, optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic solvents. It addresses the available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physical property.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar azide group (-N₃) and a nonpolar n-butyl group (-C₄H₉). This amphiphilic nature suggests it will have varied solubility across a spectrum of organic solvents.

Factors that influence the solubility of this compound include:

-

Polarity of the Solvent: Solvents with polarities that can favorably interact with both the azide and alkyl portions of the molecule are likely to be effective.

-

Temperature: Solubility is generally temperature-dependent, though the effect varies for different solute-solvent pairs.[1]

-

Intermolecular Forces: The ability of the solvent to overcome the intermolecular forces between this compound molecules and form new solute-solvent interactions is crucial.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptions are available, precise numerical values (e.g., in g/100 mL or mol/L) at various temperatures are not well-documented in publicly accessible sources. This data gap highlights the need for experimental determination of these values for applications requiring precise concentration control.

The table below summarizes the available qualitative information. For many common solvents, the solubility is inferred from the general behavior of small alkyl azides.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility Data (at 25 °C) | Notes |

| Toluene | C₇H₈ | Nonpolar | A 1.1 M solution is commercially available. | This indicates high solubility. |

| Methanol | CH₃OH | Polar Protic | Data not available. Likely miscible. | Short-chain alcohols are generally good solvents for polar and moderately nonpolar compounds. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available. Likely miscible. | Similar to methanol, expected to be a good solvent. |

| Acetone | C₃H₆O | Polar Aprotic | Data not available. Likely miscible. | Its polarity should allow for good interaction with the azide group. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available. Likely miscible. | A common solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available. Likely miscible. | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data not available. Likely miscible. | A common solvent for organic synthesis. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available. Likely miscible. | A versatile solvent for a range of polarities. |

| Hexane | C₆H₁₄ | Nonpolar | Data not available. Likely soluble. | The butyl chain should promote solubility in nonpolar solvents. |

| Diethyl Ether | C₄H₁₀O | Slightly Polar | Data not available. Likely miscible. | A common solvent for extractions and reactions. |

Note: The term "miscible" is used to describe liquids that are soluble in each other in all proportions. For many of the listed solvents, this compound is expected to be miscible or at least highly soluble due to its molecular structure. However, experimental verification is necessary to confirm this.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, researchers often need to determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Static Equilibrium Method with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Analysis

This is a robust and widely used method for determining the solubility of a liquid in a solvent.[2][3]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, toluene)

-

Thermostatted shaker or water bath

-

Calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or MS for HPLC)[4]

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

Vials with septa

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

These standards should bracket the expected solubility range.

-

Analyze these standards using the chosen chromatographic method (GC or HPLC) to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

In a series of vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatted shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach equilibrium. The time required should be determined by preliminary experiments, but 24-48 hours is a common starting point.

-

-

Sample Analysis:

-

Once equilibrium is reached, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved droplets of this compound.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC or HPLC system and record the peak area corresponding to this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Isothermal Titration Method

This method is useful for a rapid estimation of solubility.

Objective: To determine the volume of solvent required to completely dissolve a known amount of this compound at a constant temperature.

Materials:

-

This compound

-

Organic solvent

-

Thermostatted vessel with a stirrer

-

Calibrated burette or syringe pump

-

Light source and detector (for visual or instrumental observation of dissolution)

Procedure:

-

Setup:

-

Place a known mass or volume of this compound into the thermostatted vessel.

-

Maintain the temperature at the desired level.

-

-

Titration:

-

Slowly add the solvent from the burette or syringe pump while continuously stirring the mixture.

-

Observe the solution for the disappearance of the separate this compound phase. The endpoint is reached when the solution becomes clear and homogeneous.

-

-

Calculation:

-

Record the volume of solvent added to reach the endpoint.

-

Calculate the solubility as the mass or moles of this compound per volume of solvent.

-

Note on Safety: this compound is a potentially energetic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. Avoid exposure to heat, shock, or friction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the static equilibrium method with chromatographic analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a notable lack of published quantitative solubility data for this compound in common organic solvents, its molecular structure suggests it is likely to be miscible or highly soluble in a wide range of these solvents. For applications requiring precise knowledge of solubility, experimental determination is essential. The protocols outlined in this guide provide robust methods for obtaining reliable solubility data. A thorough understanding of the solubility of this compound is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and materials science industries. Future research should focus on systematically measuring and publishing these fundamental physical properties to aid the scientific community.

References

An In-depth Technical Guide to the Nucleophilic Character of the Azide Group in 1-Azidobutane

Abstract

The azide functional group is a cornerstone of modern organic synthesis, prized for its unique reactivity and utility in constructing complex molecular architectures. In 1-azidobutane, the azide group exhibits potent nucleophilic properties that are pivotal to its role as a versatile synthetic building block. This technical guide provides a comprehensive examination of the nucleophilic character of the azide moiety in this compound. It covers the fundamental electronic structure, a quantitative analysis of its nucleophilicity versus basicity, and its application in key chemical transformations, including nucleophilic substitution and 1,3-dipolar cycloadditions. Detailed experimental protocols and workflow visualizations are provided to support researchers in the practical application of this essential reagent.

Introduction: The Azide Group as a Privileged Nucleophile

The azide anion (N₃⁻) is an exceptional nucleophile in a wide array of chemical reactions. Its utility is derived from a combination of high reactivity toward electrophilic centers and the relatively low basicity of its conjugate acid, hydrazoic acid (HN₃). When incorporated into an alkyl chain, as in this compound (C₄H₉N₃), the azide group retains its nucleophilic character, enabling it to participate in a diverse set of transformations. Organic azides like this compound are critical intermediates in the synthesis of amines, N-heterocycles, and bioconjugates.[1] Their most prominent application is in the realm of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which provides a highly reliable method for forging carbon-heteroatom bonds.[2][3] This guide will dissect the electronic properties, quantitative reactivity, and synthetic applications stemming from the azide group's nucleophilicity in this compound.

Electronic Structure and Nucleophilicity

The nucleophilic nature of the azide group is a direct consequence of its electronic structure. The azide anion is a linear, symmetrical species with two principal resonance structures that delocalize the negative charge across the two terminal nitrogen atoms.

N⁻=N⁺=N⁻ <--> N≡N⁺-N²⁻

This charge distribution makes the terminal nitrogen atoms electron-rich and available to attack electrophilic centers.[1] While the azide ion is a potent nucleophile, it is only weakly basic. This distinction is crucial for its synthetic utility, as it allows for nucleophilic attack to occur with minimal interference from competing acid-base reactions.

Quantitative Assessment of Nucleophilicity and Basicity

The effectiveness of a nucleophile is not solely dependent on its basicity. While stronger bases are often stronger nucleophiles, the azide ion is a classic exception.[4] Its weak basicity is evidenced by the pKa of its conjugate acid, hydrazoic acid (HN₃), which is approximately 4.65.[5] However, its nucleophilic strength is significant, as quantified by various empirical scales. For instance, in the Ritchie equation, which measures nucleophilicity independent of the electrophile, the azide anion has an N⁺ value of 8.5 in methanol.[6]

| Parameter | Value | Significance | Source |

| pKa (HN₃) | 4.65 | Indicates weak basicity of the azide anion. | [5] |

| Ritchie N⁺ Parameter | 8.5 (in Methanol) | Quantifies the high nucleophilic strength of the azide anion. | [6] |

This combination of high nucleophilicity and low basicity allows the azide group to be an effective nucleophile under a variety of reaction conditions, avoiding the side reactions often promoted by strongly basic reagents.[4]

Key Synthetic Transformations

The nucleophilic character of the azide group is central to the synthesis and subsequent reactions of this compound.

Synthesis of this compound via Sₙ2 Reaction

The most common and established method for synthesizing this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] In this process, the azide anion, typically from sodium azide (NaN₃), acts as the nucleophile and displaces a leaving group from a 1-halobutane.[3]

The reaction rate is dependent on the concentrations of both the alkyl halide and the azide nucleophile.[8][9] The choice of leaving group is critical, with reactivity following the order I > Br > Cl.[3] 1-Bromobutane is frequently used due to its optimal balance of reactivity and cost.[3]

Caption: Workflow for the Sₙ2 synthesis of this compound.

1,3-Dipolar Cycloaddition: The "Click" Reaction

Once formed, the azide group in this compound can itself act as a 1,3-dipole in cycloaddition reactions.[1] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.[3][10] This [3+2] cycloaddition is a powerful tool for linking molecular fragments.[11] The copper(I)-catalyzed version of this reaction (CuAAC) is the most famous example of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional reliability.[2]

Caption: Conceptual overview of the 1,3-dipolar cycloaddition reaction.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, adapted from established procedures.[12]

Synthesis of this compound from 1-Bromobutane

Objective: To synthesize this compound via a nucleophilic substitution reaction using sodium azide.

Materials:

-

1-Bromobutane

-

Sodium azide (NaN₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (0.3 mol, 19.5 g) in a solvent mixture of 95 mL of deionized water and 5 mL of THF.[12]

-

To the stirring solution, add 1-bromobutane (0.2 mol, 27.4 g, 21.6 mL).

-

Heat the reaction mixture to a gentle reflux (approximately 65-80°C) and maintain for 12-24 hours.[3][12] The progress of the reaction should be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (top layer).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 2 x 30 mL) to recover any remaining product.

-

Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation if necessary.

Safety Precaution: Organic azides, especially low molecular weight ones, can be explosive.[1] Handle with extreme care. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood. Avoid heating to high temperatures.

Logical Relationships in Reactivity

The synthetic utility of the azide group is defined by the interplay between its kinetic and thermodynamic properties. The following diagram illustrates the key logical relationship between basicity and nucleophilicity for the azide ion.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Azide - Wikipedia [en.wikipedia.org]

- 3. This compound | 7332-00-5 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How Azide Ion/Hydrazoic Acid Passes Through Biological Membranes: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophile - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for 1,3-Dipolar Cycloaddition with 1-Azidobutane: Application in Click Chemistry

Introduction

The 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of modern organic synthesis, renowned for its high efficiency and specificity. This reaction, particularly the copper(I)-catalyzed variant (CuAAC) and the strain-promoted version (SPAAC), forms the bedrock of "click chemistry." These reactions are characterized by their rapid kinetics, high yields, and tolerance of a wide array of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1] This application note provides detailed protocols for the 1,3-dipolar cycloaddition of 1-azidobutane, a common alkyl azide, with terminal alkynes, focusing on the widely utilized copper-catalyzed approach.

The CuAAC reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles.[2] This transformation is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][4] The addition of a stabilizing ligand can further accelerate the reaction and protect sensitive substrates.[3]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves a series of steps facilitated by the copper(I) catalyst. The process begins with the formation of a copper(I) acetylide intermediate. This is followed by coordination of the azide to the copper center. A subsequent cyclization step forms a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

Below is a generalized workflow for a typical CuAAC reaction.

Experimental Protocols

The following protocols provide a general framework for the 1,3-dipolar cycloaddition of this compound with a model terminal alkyne, phenylacetylene, to synthesize 1-butyl-4-phenyl-1H-1,2,3-triazole.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a general procedure for CuAAC reactions and a specific example of a similar reaction.[2][5]

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: e.g., a mixture of tert-butanol and water (1:1) or Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.) and phenylacetylene (1.0 mmol, 1.0 eq.) in the chosen solvent (e.g., 10 mL of t-BuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL). Prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.) in water (1 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-butyl-4-phenyl-1H-1,2,3-triazole.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with phenylacetylene.

Table 1: Reagent Quantities and Ratios

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| This compound | 99.13 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.0 | 1.0 |

| CuSO₄·5H₂O | 249.69 | 0.1 | 0.1 |

| Sodium Ascorbate | 198.11 | 0.2 | 0.2 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Condition |

| Solvent | t-BuOH/H₂O (1:1) or DMF |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours (monitor by TLC) |

| Expected Yield | > 90% |

Signaling Pathway and Logical Relationships

The core of the CuAAC reaction is the catalytic cycle involving the copper(I) species. The following diagram illustrates the key steps in the formation of the 1,2,3-triazole product.

Conclusion

The 1,3-dipolar cycloaddition of this compound with terminal alkynes via the CuAAC reaction is a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The provided protocol offers a reliable starting point for researchers in various fields. The reaction's simplicity, high yields, and tolerance to a broad range of functional groups underscore its importance in modern chemical synthesis and its central role in click chemistry.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Peptide Bioconjugation Using 1-Azidobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern drug development, diagnostics, and biological research. Peptides, with their high specificity and biological activity, are frequently conjugated to other molecules such as labels, drugs, or delivery vectors to enhance their therapeutic or diagnostic properties. 1-Azidobutane is a versatile chemical handle that can be incorporated into peptides for subsequent bioconjugation reactions. Its small size and bioorthogonal reactivity make it an ideal choice for modifying peptides without significantly altering their structure or function.

This document provides detailed application notes and protocols for the use of this compound in peptide bioconjugation, focusing on two of the most robust and widely used ligation chemistries: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation .

Key Bioconjugation Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] This reaction forms a stable triazole linkage, which can act as a suitable isostere for an amide bond in peptides.[2] The CuAAC reaction is attractive for peptide bioconjugation due to its high yields, mild reaction conditions (including compatibility with aqueous environments over a wide pH range), and orthogonality to most common functional groups found in biomolecules.[1]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[3] A key advantage of the "traceless" Staudinger ligation is the formation of a native amide bond, with the phosphine oxide byproduct being removed during the reaction.[3] This method is highly chemoselective and proceeds under mild conditions, making it suitable for the modification of sensitive biological molecules.[4] The reaction has been shown to proceed in nearly quantitative yield with no detectable effect on the stereochemistry of the participating amino acids.[3]

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, the following protocols for small alkyl azides can be adapted and optimized for its use.

Protocol 1: General Procedure for CuAAC of an Alkyne-Modified Peptide with this compound

This protocol describes the conjugation of a peptide containing a terminal alkyne functionality (e.g., propargylglycine) with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Organic co-solvent (e.g., DMSO, t-butanol)

-

HPLC purification system

Procedure:

-

Peptide Preparation: Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM. An organic co-solvent may be added (up to 50% v/v) to aid in the solubility of the peptide and reagents.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide solution, this compound (1.5-3 equivalents relative to the peptide), and the THPTA ligand (1 equivalent relative to copper).

-

In a separate tube, pre-mix the CuSO₄ solution with the sodium ascorbate solution. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Initiation: Add the copper/ascorbate mixture to the peptide/azide solution to initiate the reaction. The final concentrations should be approximately:

-

Peptide: 1 mM

-

This compound: 1.5-3 mM

-

CuSO₄: 0.1-0.5 mM

-

Sodium ascorbate: 1-5 mM

-

THPTA: 0.1-0.5 mM

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, the reaction mixture can be purified by reversed-phase HPLC to isolate the this compound-peptide conjugate.

Quantitative Data Summary (General for CuAAC):

| Parameter | Value | Reference |

| Reaction Time | < 15 minutes to several hours | [2] |

| Yield | Often >90%, can be near-quantitative | [2] |

| pH Range | 4 - 11 | [1] |

| Temperature | Room Temperature | [1] |

Note: These are general values for CuAAC reactions and may require optimization for this compound and the specific peptide.

Protocol 2: General Procedure for Traceless Staudinger Ligation of a Phosphinothioester-Modified Peptide with this compound

This protocol outlines the conjugation of a peptide containing a C-terminal phosphinothioester with this compound.

Materials:

-

Phosphinothioester-modified peptide

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., THF, Dioxane)

-

HPLC purification system

Procedure:

-

Peptide Preparation: Dissolve the phosphinothioester-modified peptide in a mixture of aqueous buffer and an organic co-solvent. The final peptide concentration should be in the range of 1-10 mM.

-

Reagent Preparation: Prepare a stock solution of this compound in the same organic co-solvent used for the peptide.

-

Reaction Setup: Add 1.1-1.5 equivalents of this compound to the peptide solution.

-

Incubation: The reaction is typically carried out at room temperature for 2-12 hours. The progress of the ligation can be monitored by LC-MS or HPLC.

-

Purification: Once the reaction is complete, the desired this compound-peptide conjugate can be purified from the reaction mixture using reversed-phase HPLC.

Quantitative Data Summary (General for Staudinger Ligation):

| Parameter | Value | Reference |

| Reaction Time | 2 - 12 hours | [4] |

| Yield | Can be >95% | [4] |

| pH Range | Neutral | N/A |

| Temperature | Room Temperature | [4] |

Note: These are general values for the Traceless Staudinger Ligation and may require optimization for this compound and the specific peptide.

Visualizing the Workflows

CuAAC Experimental Workflow

Caption: Workflow for peptide bioconjugation using CuAAC.

Staudinger Ligation Experimental Workflow

Caption: Workflow for peptide bioconjugation using Staudinger Ligation.

Reaction Mechanisms

CuAAC Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 1-Azidobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability, synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This five-membered heterocyclic ring, readily synthesized through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," serves as a versatile and rigid linker in the design of novel therapeutics. Its ability to engage in hydrogen bonding and dipole interactions, while remaining metabolically robust, makes it an ideal scaffold for connecting different pharmacophores to create molecules with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of 1,2,3-triazoles utilizing 1-azidobutane, a common and commercially available building block, and showcases its application in the generation of compound libraries for drug discovery.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in the rapid assembly of complex molecular architectures.[1] The resulting 1,4-disubstituted 1,2,3-triazoles are not merely passive linkers; they can act as bioisosteres for amide bonds, enhancing metabolic stability and influencing molecular conformation. These attributes have led to the incorporation of the 1,2,3-triazole core in a diverse range of biologically active compounds, including antiviral, antibacterial, and anticancer agents.

Application in Drug Discovery

The synthesis of 1,2,3-triazoles from this compound provides a straightforward and efficient method for generating libraries of novel chemical entities. The butyl group can mimic or extend a hydrophobic portion of a molecule, while the triazole ring serves as a stable anchor for further functionalization. This approach is particularly valuable in lead optimization, where systematic modifications of a lead compound are necessary to improve its therapeutic properties. By reacting this compound with a diverse panel of alkynes, researchers can rapidly explore the structure-activity relationships (SAR) of a particular pharmacophore.

The general workflow for the application of this compound in the synthesis of a 1,2,3-triazole-based compound library for biological screening is depicted below.

References

Step-by-step guide for labeling oligonucleotides with 1-Azidobutane

Topic: Step-by-Step Guide for Labeling Oligonucleotides with an Azide Moiety

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent labeling of synthetic oligonucleotides with an azide functional group. The azide group is a versatile chemical handle for the subsequent attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, via "click chemistry." This method involves a two-stage process: first, the synthesis of an N-hydroxysuccinimide (NHS) ester of an azido-alkanoic acid, and second, the conjugation of this activated ester to an amino-modified oligonucleotide. This post-synthesis conjugation strategy is robust and allows for the efficient labeling of oligonucleotides at specific locations (5'-end, 3'-end, or internally). Detailed protocols for the synthesis of the labeling reagent, the conjugation reaction, and the purification and characterization of the final product are provided.

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development. The introduction of specific chemical groups allows for the use of oligonucleotides as probes, diagnostic tools, and therapeutic agents. The azide group is of particular interest due to its bio-orthogonal reactivity with alkynes in copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry". This reaction is highly efficient, specific, and can be performed in aqueous buffers with minimal side reactions.

A common and effective method for introducing an azide group onto an oligonucleotide is through the reaction of an amine-modified oligonucleotide with an azide-containing N-hydroxysuccinimide (NHS) ester. This approach leverages the well-established and efficient reaction between a primary amine and an NHS ester to form a stable amide bond. This document outlines a comprehensive, step-by-step guide for this labeling procedure, starting from the preparation of the azide-NHS ester. While the initial user query mentioned 1-azidobutane, a more direct and common starting material for this procedure is a commercially available azido-carboxylic acid, such as 6-azidohexanoic acid, which can be readily converted to the required NHS ester.

Experimental Protocols

This section details the necessary protocols for the synthesis of the labeling agent, the conjugation to an amino-modified oligonucleotide, and the subsequent purification and characterization.

Synthesis of 6-Azidohexanoic Acid NHS Ester